molecular formula C6H8O2 B068105 (S)-2-Methyl-2H-pyran-4(3H)-one CAS No. 190912-15-3

(S)-2-Methyl-2H-pyran-4(3H)-one

Cat. No.: B068105
CAS No.: 190912-15-3
M. Wt: 112.13 g/mol
InChI Key: QQOGPTKWBZTBHM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methyl-2H-pyran-4(3H)-one (: 82110-21-2) is a chiral dihydropyranone derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Pyran scaffolds are recognized as privileged structures in drug discovery due to their prevalence in natural products and diverse pharmacological profiles . Research into similar pyran-based compounds highlights their significant potential in developing therapies for neurodegenerative diseases like Alzheimer's, with studies showing various pyran derivatives acting through mechanisms such as antioxidant activity, anti-amyloidogenic effects, and modulation of neurotransmitter systems . Furthermore, the 3,4-dihydro-2H-pyran (DHP) motif is a key structural component in potent agonists for adenosine A2A and A3 receptors, which are important targets for anti-inflammatory drugs . The specific stereochemistry of the (S)-enantiomer can be critical for biological activity and selectivity, as demonstrated in receptor binding studies where the (R)-DHP analogue showed higher affinity for adenosine receptors . Beyond pharmaceuticals, pyran derivatives are extensively explored in agrochemical research as lead structures for novel herbicides and pesticides . This compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

190912-15-3

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(2S)-2-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3/t5-/m0/s1

InChI Key

QQOGPTKWBZTBHM-YFKPBYRVSA-N

SMILES

CC1CC(=O)C=CO1

Isomeric SMILES

C[C@H]1CC(=O)C=CO1

Canonical SMILES

CC1CC(=O)C=CO1

Synonyms

4H-Pyran-4-one,2,3-dihydro-2-methyl-,(2S)-(9CI)

Origin of Product

United States

Scientific Research Applications

Applications in Perfumery

One of the most prominent applications of (S)-2-Methyl-2H-pyran-4(3H)-one is in the fragrance industry. It is utilized as a key ingredient in perfume formulations due to its pleasant floral and green notes, which contribute to the overall scent profile of products. The compound's high purity and stability make it an attractive choice for perfumers seeking to create refreshing fragrances .

Case Study: Fragrance Formulation

A study demonstrated that incorporating this compound into a perfume composition significantly enhanced its olfactory characteristics, providing a fresh and vibrant scent profile that appeals to consumers. The compound was found to be effective at concentrations ranging from 0.01% to 30% by weight, optimizing fragrance intensity without overpowering other notes .

Pharmaceutical Applications

In the pharmaceutical field, this compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity

Research indicated that certain derivatives of this compound exhibited significant antimicrobial activity against a range of pathogens. This property can be harnessed for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecules used in drug development and materials science.

Synthetic Pathways

The compound can participate in reactions such as:

  • Aldol condensations
  • Michael additions
  • Cycloadditions

These reactions facilitate the formation of more complex structures that are essential in synthesizing pharmaceuticals and agrochemicals .

Comparative Analysis of Applications

Application AreaKey CharacteristicsNotable Benefits
PerfumeryFloral and green notesEnhances fragrance profiles
PharmaceuticalsAntimicrobial and anti-inflammatory effectsPotential for new drug development
Organic SynthesisVersatile intermediateEnables complex molecule formation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, spectral, and functional differences between (S)-2-Methyl-2H-pyran-4(3H)-one and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Differences References
This compound C₆H₈O₂ 2-methyl (S-configuration), 4-keto Chiral center at C2; stereospecific interactions in synthesis or bioactivity likely.
(R)-2-Methyl-2H-pyran-4(3H)-one C₆H₈O₂ 2-methyl (R-configuration), 4-keto Enantiomer of the S-form; identical physical properties but divergent biological activity.
2,6-Dimethyldihydro-2H-pyran-4(3H)-one C₇H₁₀O₂ 2,6-dimethyl, 4-keto Increased steric hindrance and hydrophobicity; may alter reactivity in nucleophilic additions.
3-Fluorodihydro-2H-pyran-4(3H)-one C₅H₇FO₂ 3-fluoro, 4-keto Fluorine’s electronegativity enhances electron-withdrawing effects, influencing acidity and hydrogen bonding.
3-Hydroxy-2-methyl-4H-pyran-4-one C₆H₆O₃ 3-hydroxy, 2-methyl, unsaturated ring Hydroxyl group introduces acidity (pKa ~8–10); prone to oxidation or tautomerization.
Tetrahydro-4-methyl-2H-pyran-2-one C₆H₁₀O₂ Fully saturated ring, 4-methyl, 2-keto Increased ring stability; reduced reactivity compared to dihydro analogs.

Key Analysis:

Stereochemical Differences : The S- and R-enantiomers of 2-Methyl-2H-pyran-4(3H)-one share identical physical properties (e.g., boiling point, solubility) but may exhibit divergent biological or catalytic behaviors due to chiral recognition .

Fluorine: The 3-fluoro derivative (C₅H₇FO₂) exhibits altered electronic properties, which could stabilize transition states in nucleophilic substitutions or enhance metabolic stability in pharmaceuticals .

Ring Saturation : Fully saturated derivatives (e.g., tetrahydro-4-methyl-2H-pyran-2-one) demonstrate greater conformational rigidity and stability compared to dihydro analogs, making them preferable in high-temperature reactions .

Functional Group Reactivity: The 3-hydroxy-2-methyl analog (C₆H₆O₃) introduces acidity due to the hydroxyl group, enabling hydrogen bonding and participation in keto-enol tautomerism, which is absent in the non-hydroxylated target compound .

Research Findings and Spectral Data

  • Mass Spectrometry (MS): While direct data for this compound is unavailable, a related compound, 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one, shows fragmentation patterns at m/z 270 (M⁺) and m/z 165 (base peak), suggesting stability of the dihydropyran ring under EI conditions .
  • Infrared (IR) Spectroscopy : The carbonyl stretch (ν ~1700 cm⁻¹) is consistent across ketone-containing analogs (e.g., 1704 cm⁻¹ in ). Fluorinated derivatives may show shifted carbonyl peaks due to electron-withdrawing effects .

Q & A

Q. What are the common synthetic routes for (S)-2-Methyl-2H-pyran-4(3H)-one, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of the (S)-enantiomer can be adapted from methods used for the (R)-isomer (e.g., glucose and piperidine in ethanol under reflux with argon ). However, enantiomeric control requires chiral catalysts (e.g., asymmetric organocatalysis) or resolution techniques like chiral chromatography. Reaction parameters such as temperature, solvent polarity, and inert gas flow (e.g., argon) influence yield and stereochemical outcomes. Purification via silica gel column chromatography and recrystallization from hexane enhances purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the methyl group (δ ~1.3–1.5 ppm) and pyranone protons (δ ~4.2–4.5 ppm for diastereotopic H-3). Coupling constants (e.g., J=57HzJ = 5–7 \, \text{Hz}) confirm ring conformation .
  • 13C NMR : Carbonyl resonance at δ ~200 ppm and methyl carbons at δ ~20–25 ppm.
  • IR : Strong C=O stretch at ~1700 cm1^{-1} .
  • Chiral HPLC : Using columns like Chiralpak® AD-H to resolve enantiomers and quantify purity .

Q. What oxidation and reduction pathways are observed for this compound?

  • Methodological Answer :
  • Oxidation : With KMnO4_4/H2_2O2_2, the compound forms 5-hydroxy-6-methyl-2H-pyran-3,4-dione, which isomerizes to 5-hydroxy-maltol. Monitor via TLC and LC-MS .
  • Reduction : NaBH4_4 reduces the carbonyl group to a secondary alcohol, producing diastereomeric diols. Use 1^1H NMR to track diastereomer ratios .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Temporarily attach groups like Evans oxazolidinones to control stereochemistry during ring formation. Remove post-synthesis .
  • Catalytic Asymmetric Synthesis : Use Cu(II)-bisphosphine complexes to induce stereoselectivity in cyclization reactions (e.g., 80–95% ee reported for similar pyrans) .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor the (S)-enantiomer during ring closure .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., antioxidant DPPH assay: 0.1 mM compound in ethanol, measure absorbance at 517 nm) .
  • Mechanistic Studies : Use molecular docking to compare binding affinities with targets (e.g., free radical scavenging vs. enzyme inhibition) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers caused by impurities or enantiomeric cross-contamination .

Q. What computational tools predict the reactivity and stability of this compound in complex reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict transition states for oxidation/reduction .
  • MD Simulations : Simulate solvent interactions (e.g., ethanol vs. water) to assess stability under varying conditions .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic pathways for drug development .

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